A Technical Guide to 4-(Dimethylamino)phenyldiphenylphosphine (CAS 739-58-2)
A Technical Guide to 4-(Dimethylamino)phenyldiphenylphosphine (CAS 739-58-2)
An In-depth Report for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)phenyldiphenylphosphine, identified by CAS number 739-58-2, is a crystalline organophosphorus compound belonging to the tertiary phosphine class.[1] Its molecular architecture, which integrates a diphenylphosphine group with a dimethylamino-substituted phenyl moiety, confers unique electronic and steric characteristics.[2] The presence of the electron-donating dimethylamino group significantly enhances its function as a ligand in coordination chemistry.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, safety information, and its critical applications in homogeneous catalysis, particularly in transition metal-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis and pharmaceutical development.[1][3]
Core Properties and Specifications
The fundamental identifiers and physical properties of 4-(Dimethylamino)phenyldiphenylphosphine are summarized below. It is typically supplied as a white to off-white or light yellow crystalline solid and should be stored under an inert atmosphere at room temperature.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 739-58-2[1] |
| IUPAC Name | 4-(Diphenylphosphino)-N,N-dimethylaniline |
| Synonyms | 4-(Dimethylamino)triphenylphosphine, 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine[4][5] |
| Molecular Formula | C₂₀H₂₀NP[2] |
| Molecular Weight | 305.35 g/mol [4] |
| InChI Key | GOEGBJDTWXTPHP-UHFFFAOYSA-N[4] |
| Canonical SMILES | CN(C)c1ccc(cc1)P(c2ccccc2)c3ccccc3[2][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline powder or solid[1] |
| Melting Point | 151-154 °C (lit.)[4][6] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents[1][2] |
| pKa (Predicted) | 4.20 ± 0.12[1] |
| Storage Conditions | Inert atmosphere, Room Temperature[1] |
| Incompatibility | Strong oxidizing agents, acids, halogenated compounds[1] |
Spectroscopic Data
Comprehensive spectroscopic data is crucial for the structural confirmation and purity assessment of 4-(Dimethylamino)phenyldiphenylphosphine. Various analytical techniques have been employed to characterize this compound.
Table 3: Summary of Available Spectroscopic Data
| Technique | Availability | Source |
|---|---|---|
| ¹H NMR | Spectrum available | PubChem, ChemicalBook[7][8] |
| ¹³C NMR | Spectrum available | ChemicalBook[8] |
| ³¹P NMR | Data available for derivatives[9] | NIH, RSC[9][10] |
| FTIR / ATR-IR | Spectra available | PubChem[7] |
| Raman Spectroscopy | Spectrum available | PubChem[7] |
| Mass Spectrometry | Spectrum available | ChemicalBook[8] |
Synthesis and Handling
4-(Dimethylamino)phenyldiphenylphosphine is a synthetic compound with no known natural sources.[1] Its preparation is typically conducted on a laboratory scale using air- and moisture-sensitive techniques.[1]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a common method for the synthesis of 4-(Dimethylamino)phenyldiphenylphosphine starting from 4-bromo-N,N-dimethylaniline.[6]
Materials:
-
4-bromo-N,N-dimethylaniline (50 g)
-
Magnesium turnings (7 g)
-
Anhydrous tetrahydrofuran (THF) (400 mL)
-
Diphenylphosphine chloride (61 g)
-
Saturated aqueous ammonium chloride solution
-
Methanol
-
Nitrogen gas supply
-
1 L three-necked flask and standard glassware for reflux and inert atmosphere reactions
Procedure:
-
Under a nitrogen atmosphere, add 4-bromo-N,N-dimethylaniline (50 g), magnesium turnings (7 g), and anhydrous THF (400 mL) to a 1 L three-necked flask.
-
Heat the mixture to reflux and maintain for 10 hours to facilitate the formation of the Grignard reagent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add diphenylphosphine chloride (61 g) dropwise to the Grignard reagent at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux for an additional 8 hours.
-
Cool the resulting mixture in an ice-water bath.
-
Slowly quench the reaction by adding the mixture to 200 mL of a saturated aqueous ammonium chloride solution.
-
Separate the organic phase.
-
Induce crystallization from the organic phase by adding methanol.
-
Filter the resulting solid to yield the final product, 4-(Dimethylamino)phenyldiphenylphosphine. A yield of approximately 74 g (96%) of a white solid can be expected.[6]
Caption: General workflow for the synthesis of 4-(Dimethylamino)phenyldiphenylphosphine.
Safety and Handling
This compound is considered moderately hazardous and is an irritant.[1][7] Standard laboratory safety precautions should be strictly followed.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation[7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[7] |
-
Personal Protective Equipment (PPE): Use of an N95-type dust mask, chemical-resistant gloves, and safety goggles is required.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[1]
Applications in Homogeneous Catalysis
The primary application of 4-(Dimethylamino)phenyldiphenylphosphine is as a ligand in homogeneous catalysis.[1] It is particularly effective in palladium-catalyzed cross-coupling reactions, where it modulates the electronic properties and stability of the metal center, often leading to higher yields and improved selectivity.[3]
It is a suitable ligand for a wide range of transformations, including:
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, using 4-(Dimethylamino)phenyldiphenylphosphine as the ligand. Conditions should be optimized for specific substrates.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] or similar palladium precursor (0.02 mmol, 2 mol%)
-
4-(Dimethylamino)phenyldiphenylphosphine (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water mixture) (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor, 4-(Dimethylamino)phenyldiphenylphosphine, the aryl halide, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with stirring at a temperature between 80-110 °C.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Catalytic cycle for Suzuki-Miyaura coupling where 'L' is the phosphine ligand.
Structural Analysis and Derivatives
While crystal structure data for the parent phosphine is available, related derivatives have also been studied to probe its properties.[7] The selenium derivative, [4-(Dimethylamino)phenyl]diphenylphosphine selenide, has been synthesized and characterized by single-crystal X-ray diffraction, providing insight into the steric and electronic parameters of the parent ligand.[9]
Table 5: Crystal Data for [4-(Dimethylamino)phenyl]diphenylphosphine selenide
| Parameter | Value |
|---|---|
| Formula | C₂₀H₂₀NPSe[9] |
| Crystal System | Monoclinic[9] |
| Space Group | P 2₁/c[9] |
| a (Å) | 12.1757 (13)[9] |
| b (Å) | 10.6173 (11)[9] |
| c (Å) | 17.5211 (14)[9] |
| β (°) | 128.098 (5)[9] |
| Volume (ų) | 1782.5 (3)[9] |
| Z | 4[9] |
| Tolman Cone Angle | 157°[9] |
The study of this selenide derivative, including the measurement of the ¹J(³¹P-⁷⁷Se) coupling constant, serves as a useful probe for quantifying the electronic properties of the phosphine ligand itself.[9]
Conclusion
4-(Dimethylamino)phenyldiphenylphosphine is a valuable and versatile phosphine ligand with significant utility in synthetic organic chemistry. Its well-defined properties, established synthetic routes, and proven efficacy in a multitude of palladium-catalyzed cross-coupling reactions make it an important tool for researchers in academia and industry. For professionals in drug development and materials science, this ligand facilitates the construction of complex molecular architectures, particularly the biaryl motifs prevalent in many active pharmaceutical ingredients and functional materials.[3] Proper handling and an understanding of its catalytic applications are key to leveraging its full potential in innovative synthetic strategies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 739-58-2: 4-(dimethylamino)phenyl-diphenyl-phosphine [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Dimethylamino)phenyldiphenylphosphine 95 739-58-2 [sigmaaldrich.com]
- 5. 4-(Dimethylamino)phenyldiphenylphosphine 95 739-58-2 [sigmaaldrich.com]
- 6. 4-(DIMETHYLAMINO)PHENYLDIPHENYLPHOSPHINE | 739-58-2 [chemicalbook.com]
- 7. 4-(Dimethylamino)phenyldiphenylphosphine | C20H20NP | CID 3333592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(DIMETHYLAMINO)PHENYLDIPHENYLPHOSPHINE(739-58-2) 1H NMR spectrum [chemicalbook.com]
- 9. [4-(Dimethylamino)phenyl]diphenylphosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
